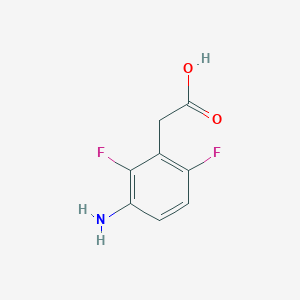
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and purification processes. Common synthetic routes may include the use of protecting groups such as benzyl and methoxy groups to ensure the selective formation of the desired stereoisomers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its structural features allow it to mimic natural substrates, making it useful for investigating biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate or a precursor for drug synthesis. Its ability to interact with specific biological targets makes it a promising compound for therapeutic development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry allow it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol shares similarities with other oxane derivatives, such as:
- (2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-methoxyoxane-3,5-diol
- (2R,3R,4S,5R)-2-(hydroxymethyl)-6-ethoxy-4-phenylmethoxyoxane-3,5-diol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H20O6 |
|---|---|
Molecular Weight |
284.30 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxyoxane-3,5-diol |
InChI |
InChI=1S/C14H20O6/c1-18-14-12(17)13(11(16)10(7-15)20-14)19-8-9-5-3-2-4-6-9/h2-6,10-17H,7-8H2,1H3/t10-,11-,12-,13+,14?/m1/s1 |
InChI Key |
MXGLQICHRQGRDX-LSGALXMHSA-N |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


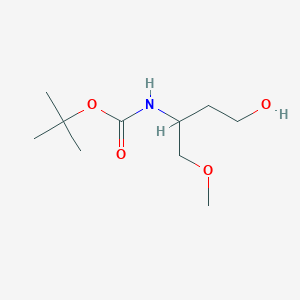
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)

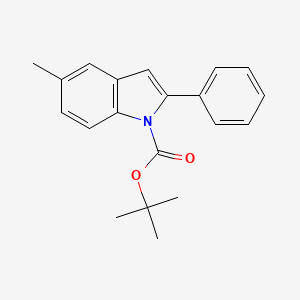
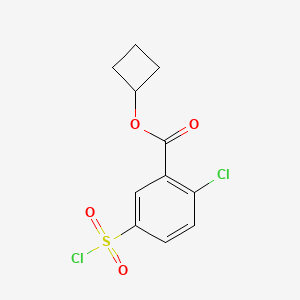

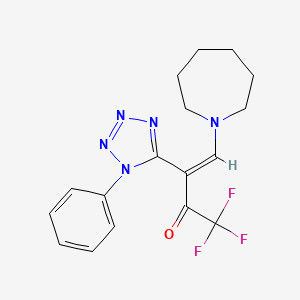
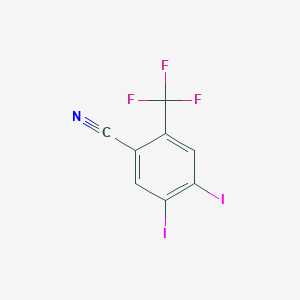
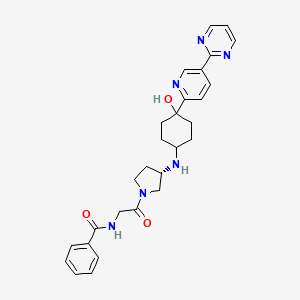

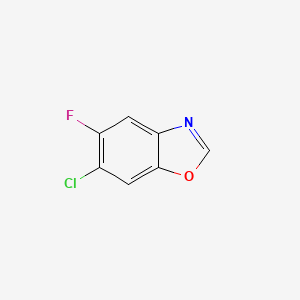
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)

